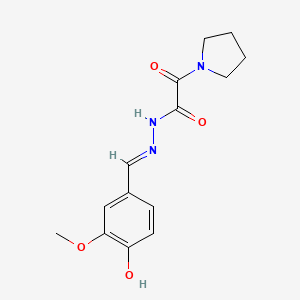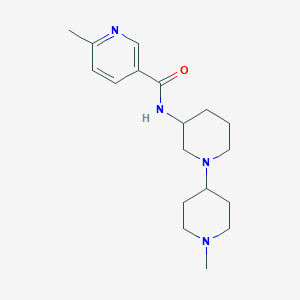![molecular formula C19H23N3O2 B6049584 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B6049584.png)
4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol, also known as MPBD, is a chemical compound that has been studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol is not fully understood, but it is believed to interact with specific receptors in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol can induce changes in cellular signaling pathways, leading to alterations in gene expression and protein synthesis. 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol has also been shown to have potential anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol in lab experiments is its fluorescent properties, which make it useful for imaging studies. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol, including further studies on its mechanism of action, its potential use as a drug candidate for the treatment of certain diseases, and its use in imaging studies for diagnostic purposes.
In conclusion, 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol is a chemical compound that has been studied for its potential use in various scientific research applications. While its mechanism of action is not fully understood, it has been shown to have potential anti-inflammatory and anti-tumor effects. Further research is needed to fully understand its potential uses and limitations.
Synthesis Methods
The synthesis of 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol involves the reaction of 4-aminobenzyl alcohol with 4-methylbenzylpiperazine in the presence of formaldehyde and hydrochloric acid. This reaction results in the formation of 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol as a white crystalline powder.
Scientific Research Applications
4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging studies, a ligand for receptor binding assays, and a potential drug candidate for the treatment of certain diseases.
properties
IUPAC Name |
4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-2-4-16(5-3-15)14-21-8-10-22(11-9-21)20-13-17-6-7-18(23)12-19(17)24/h2-7,12-13,23-24H,8-11,14H2,1H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKMBJILQDSTRG-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6049503.png)
![7-(3,4-difluorobenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049507.png)
![5-(2-naphthyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6049513.png)
![1-[N-(tert-butoxycarbonyl)phenylalanyl]-4-piperidinecarboxylic acid](/img/structure/B6049517.png)
![10,10-dimethyl-6,8,10,11-tetrahydro-5H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B6049523.png)
![6-(4-isopropyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6049530.png)

![1-(2-fluorophenyl)-4-{1-[(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B6049537.png)

![ethyl 2-(cinnamoylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6049553.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B6049564.png)


![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(diethylamino)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6049593.png)